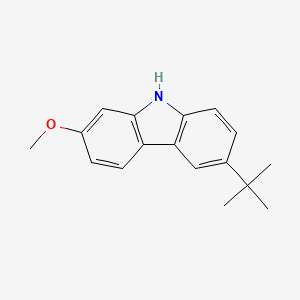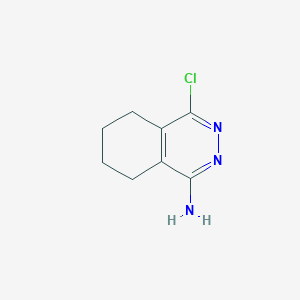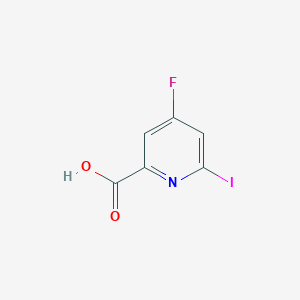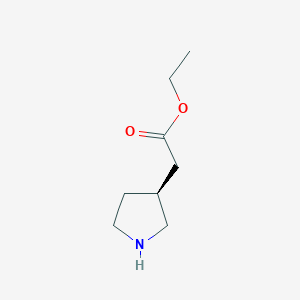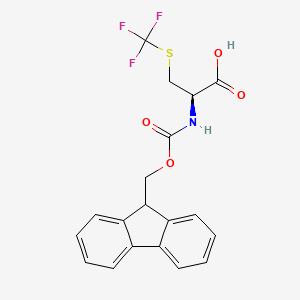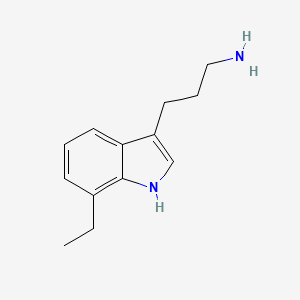
3-(7-ethyl-1H-indol-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-ethyl-1H-indol-3-yl)propan-1-amine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety with an ethyl group at the 7-position and a propan-1-amine chain at the 3-position.
Vorbereitungsmethoden
The synthesis of 3-(7-ethyl-1H-indol-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For industrial production, the process may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Analyse Chemischer Reaktionen
3-(7-ethyl-1H-indol-3-yl)propan-1-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The indole moiety can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(7-ethyl-1H-indol-3-yl)propan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(7-ethyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(7-ethyl-1H-indol-3-yl)propan-1-amine can be compared with other indole derivatives such as:
3-(1H-Indol-1-yl)propan-1-amine methanesulfonate: Similar structure but with a methanesulfonate group.
1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine methanesulfonate: Contains a fluorine atom and a methanesulfonate group.
3-(1H-Indazol-1-yl)propan-1-amine: Features an indazole moiety instead of an indole.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
3-(7-ethyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-2-10-5-3-7-12-11(6-4-8-14)9-15-13(10)12/h3,5,7,9,15H,2,4,6,8,14H2,1H3 |
InChI-Schlüssel |
QUSJWFUVICXUQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


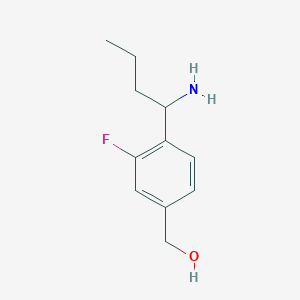
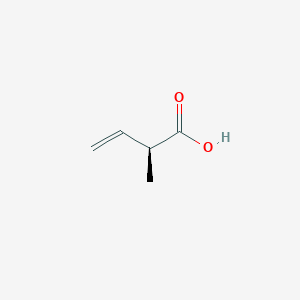
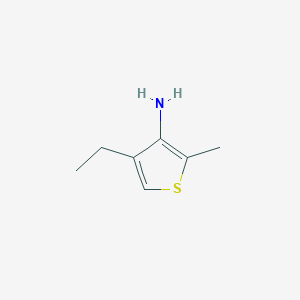

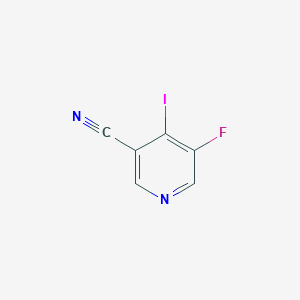
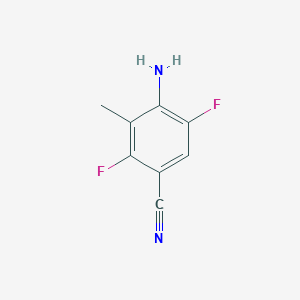

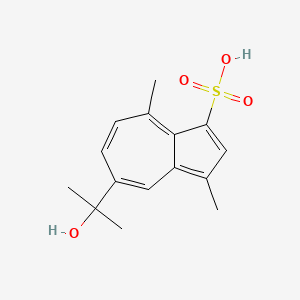
![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
